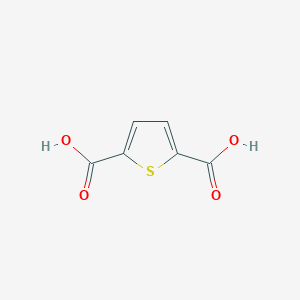















|
REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=[C:2]1[C:9]([O-:11])=[O:10].[Na+].[Na+].C(=O)=O.[H][H].[S]>O.[N+]([O-])([O-])=O.[Ag+].[Ag]>[S:1]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=[C:2]1[C:9]([OH:11])=[O:10] |f:0.1.2,7.8,^3:18|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ag]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ag]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ag]
|
|
Name
|
|
|
Quantity
|
0.04 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
350 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
yield
|
|
Type
|
WASH
|
|
Details
|
by washing
|
|
Type
|
CUSTOM
|
|
Details
|
drying of the salt
|
|
Type
|
CUSTOM
|
|
Details
|
decomposes at 315° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
|
Type
|
CUSTOM
|
|
Details
|
the nitrogen purge
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained while the tube and contents
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=CC=C1C(=O)O)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |